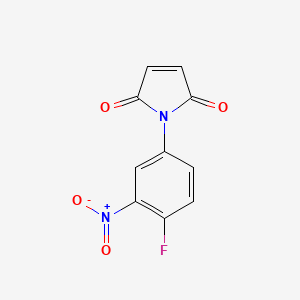

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVMFULBBEITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382566 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-40-9 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the , a key intermediate in contemporary drug discovery and chemical biology. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established scientific literature.

Strategic Overview: The Chemistry of N-Aryl Maleimides

The target molecule, this compound, belongs to the N-aryl maleimide class. These compounds are of significant interest due to the maleimide moiety, which is an excellent Michael acceptor. This reactivity makes it highly valuable for covalent modification of proteins, particularly targeting cysteine residues, a cornerstone of modern covalent inhibitor design.

The synthesis is a classic two-step process:

-

Amidation: A nucleophilic attack by an aniline derivative (4-fluoro-3-nitroaniline) on an acid anhydride (maleic anhydride) to form an intermediate maleamic acid.

-

Cyclodehydration: The subsequent intramolecular cyclization of the maleamic acid, driven by a dehydrating agent, to yield the final N-substituted maleimide.

This pathway is efficient and widely applicable for generating a diverse library of N-substituted maleimides.

Mechanistic Deep Dive & Rationale

Understanding the "why" behind each step is critical for troubleshooting and adaptation.

Step 1: Formation of the Maleamic Acid Intermediate

The reaction is initiated by the lone pair of electrons on the nitrogen atom of 4-fluoro-3-nitroaniline attacking one of the carbonyl carbons of maleic anhydride. The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring decreases the nucleophilicity of the aniline's amino group. However, the reaction proceeds efficiently, often at room temperature, due to the high reactivity of the anhydride.

The choice of solvent is crucial. Aprotic solvents like glacial acetic acid are often preferred as they can facilitate the reaction without competing with the nucleophile and are compatible with the subsequent cyclization step.

Step 2: Cyclodehydration to the Maleimide

This is the rate-determining and most critical step. The open-chain maleamic acid is coaxed into a ring structure by removing a molecule of water. This is typically achieved by heating the intermediate with a dehydrating agent.

-

The Role of Acetic Anhydride: Acetic anhydride serves as the primary dehydrating agent. It reacts with the carboxylic acid group of the maleamic acid to form a mixed anhydride, which is a much better leaving group and facilitates the intramolecular nucleophilic attack by the amide nitrogen to close the ring.

-

The Role of the Catalyst: A base catalyst, such as sodium acetate or triethylamine, is often employed. Its role is to deprotonate the amide nitrogen, increasing its nucleophilicity and thereby accelerating the rate of the intramolecular cyclization.

The following diagram illustrates the logical flow of the synthesis.

Caption: Workflow for the two-step synthesis of the target maleimide.

Experimental Protocol: A Validated Method

This protocol is a synthesized composite of established methods, designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |

| 4-Fluoro-3-nitroaniline | 156.11 | 364-76-1 | >98% | Starting nucleophile |

| Maleic Anhydride | 98.06 | 108-31-6 | >99% | Acylating agent |

| Glacial Acetic Acid | 60.05 | 64-19-7 | ACS | Solvent for Step 1 |

| Acetic Anhydride | 102.09 | 108-24-7 | >98% | Dehydrating agent for Step 2 |

| Anhydrous Sodium Acetate | 82.03 | 127-09-3 | >99% | Catalyst for Step 2 |

| Ethanol | 46.07 | 64-17-5 | Reagent | Recrystallization solvent |

| Deionized Water | 18.02 | 7732-18-5 | - | For precipitation and washing |

Step-by-Step Procedure

Part A: Synthesis of N-(4-fluoro-3-nitrophenyl)maleamic acid

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-3-nitroaniline (10.0 g, 64.0 mmol).

-

Add glacial acetic acid (50 mL) to dissolve the aniline. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve maleic anhydride (6.28 g, 64.0 mmol) in glacial acetic acid (50 mL). Gentle warming may be required.

-

Add the maleic anhydride solution dropwise to the stirring aniline solution over 15-20 minutes at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. A precipitate of the maleamic acid should form.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold acetic acid, and then with copious amounts of deionized water to remove residual acid.

-

Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The intermediate is typically used in the next step without further purification.

Part B: Cyclodehydration to this compound

-

Place the dried N-(4-fluoro-3-nitrophenyl)maleamic acid (assume quantitative yield from the previous step, ~16.4 g, 64.0 mmol) into a 250 mL round-bottom flask.

-

Add anhydrous sodium acetate (2.62 g, 32.0 mmol) and acetic anhydride (60 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC if desired.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. This will precipitate the crude product.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford the pure this compound as a crystalline solid.

-

Dry the final product in a vacuum oven at 50°C.

Safety and Handling

-

4-Fluoro-3-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Maleic Anhydride & Acetic Anhydride: Corrosive and lachrymators. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

-

The reflux operation must be performed in a fume hood.

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable method for producing high-purity this compound. The mechanistic principles discussed—nucleophilic acyl substitution followed by catalyzed cyclodehydration—are fundamental in organic synthesis. For researchers in drug development, this molecule serves as a valuable building block for creating targeted covalent inhibitors and bioconjugates. Future work could focus on optimizing reaction conditions, exploring alternative dehydrating agents, or developing one-pot procedures to further streamline the synthesis for industrial applications.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione chemical properties

An In-depth Technical Guide: Chemical Properties of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. As a member of the N-aryl maleimide class, this compound is distinguished by its highly reactive Michael acceptor functionality, conferred by the strained pyrrole-2,5-dione ring. The presence of strongly electron-withdrawing nitro and fluoro substituents on the N-phenyl ring significantly enhances this reactivity, making it a valuable reagent in bioconjugation, particularly for the selective modification of thiol groups in peptides and proteins. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a critical evaluation of the compound's stability and utility.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the basic physicochemical properties are fundamental to the effective use of any chemical reagent.

Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 67154-40-9 | [1] |

| Molecular Formula | C₁₀H₅FN₂O₄ | [1] |

| Molecular Weight | 236.16 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | O=C1C=CC(N1C2=CC=C(C(=O)=C2)F)=O | [1] |

| InChI Key | FPNVMFULBBEITM-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Comments | Reference |

| Appearance | Solid | Typically a crystalline or powdered solid. | [1] |

| Solubility | Poor in water | N-aryl maleimides generally exhibit poor solubility in fully aqueous media but are soluble in organic solvents like DMSO, DMF, and acetone. | [2] |

| Thermal Stability | Good | The maleimide core is known to form thermally stable polymers, suggesting the monomer possesses good thermal stability under normal conditions. | [3][4][5] |

Synthesis and Characterization

The synthesis of N-aryl maleimides is a well-established, two-step process starting from the corresponding aniline. The causality behind this choice of pathway is its high efficiency and the ready availability of starting materials.

Synthetic Pathway

The synthesis proceeds via two distinct, sequential reactions:

-

Acylation: Reaction of 4-fluoro-3-nitroaniline with maleic anhydride to form the intermediate N-(4-fluoro-3-nitrophenyl)maleamic acid. This step requires anhydrous conditions to prevent the premature hydrolysis of maleic anhydride.

-

Cyclodehydration: The maleamic acid intermediate is then cyclized to the final maleimide product. This is an intramolecular condensation that eliminates a molecule of water, typically facilitated by a chemical dehydrating agent like acetic anhydride with a catalyst.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and comparative analysis with structurally related molecules.

Introduction

This compound is a substituted N-arylmaleimide. The maleimide moiety is a prominent scaffold in medicinal chemistry and chemical biology, known for its reactivity as a Michael acceptor, particularly in bioconjugation reactions. The substitution on the phenyl ring—a fluorine atom and a nitro group—significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

This guide will elucidate the expected spectroscopic characteristics of the title compound by integrating foundational spectroscopic theory with empirical data from analogous structures, such as N-(4-fluorophenyl)maleimide and N-(nitrophenyl)maleimides.

Molecular Structure

The structural formula of this compound is presented below. The molecule consists of a central five-membered pyrrole-2,5-dione (maleimide) ring bonded to a 4-fluoro-3-nitrophenyl substituent via a nitrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the vinylic protons of the maleimide ring and the aromatic protons of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Maleimide CH=CH | ~6.9-7.1 | s | - |

| H-2' (Aromatic) | ~7.8-8.0 | d | J(H,H) ≈ 8-9 |

| H-5' (Aromatic) | ~8.2-8.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| H-6' (Aromatic) | ~7.5-7.7 | t | J(H,H) ≈ 8-9 |

Interpretation:

-

Maleimide Protons: The two vinylic protons on the maleimide ring are chemically equivalent due to the symmetry of this moiety and are expected to appear as a sharp singlet in the region of δ 6.9-7.1 ppm. For comparison, the vinylic protons of N-(4-fluorophenyl)maleimide appear as a singlet at 6.84 ppm.[1]

-

Aromatic Protons: The aromatic region will be more complex due to the substitution pattern.

-

The electron-withdrawing nitro group will significantly deshield the ortho and para protons. The fluorine atom also has a deshielding inductive effect but a shielding mesomeric effect.

-

H-6': This proton is ortho to the maleimide nitrogen and meta to the nitro group. It is expected to appear as a triplet due to coupling with H-5' and the fluorine atom at C-4'.

-

H-2': This proton is ortho to both the maleimide nitrogen and the nitro group, leading to significant deshielding. It should appear as a doublet, coupled to H-6'.

-

H-5': This proton is ortho to the fluorine and meta to the nitro group. It will be the most downfield signal and will appear as a doublet of doublets due to coupling with H-6' and the fluorine atom.

-

The presence of electron-withdrawing substituents generally shifts proton signals downfield.[2]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Maleimide C=O | ~168-170 |

| Maleimide CH=CH | ~134-136 |

| C-1' (ipso-C) | ~131-133 |

| C-2' | ~125-127 |

| C-3' (C-NO₂) | ~147-149 |

| C-4' (C-F) | ~158-162 (d, ¹JCF ≈ 250 Hz) |

| C-5' | ~122-124 |

| C-6' | ~116-118 (d, ²JCF ≈ 20-25 Hz) |

Interpretation:

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide will appear as a single peak in the downfield region, typically around δ 168-170 ppm.[1]

-

Vinylic Carbons: The two equivalent vinylic carbons of the maleimide ring are expected to resonate at approximately δ 134-136 ppm.[1]

-

Aromatic Carbons:

-

The carbon atom attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. For N-(4-fluorophenyl)maleimide, this carbon appears at δ 162.8 and 160.9 ppm.[1]

-

The carbon bearing the nitro group (C-3') will also be significantly deshielded.

-

The other aromatic carbons will appear in the expected region of δ 115-135 ppm, with their precise shifts influenced by the electronic effects of the substituents. The carbon ortho to the fluorine (C-5') will show a smaller two-bond C-F coupling.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-12 ppm.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imide C=O | Asymmetric stretch | ~1780-1790 | Strong |

| Imide C=O | Symmetric stretch | ~1710-1720 | Strong |

| Nitro N-O | Asymmetric stretch | ~1530-1550 | Strong |

| Nitro N-O | Symmetric stretch | ~1340-1360 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |

| C-N | Stretch | ~1300-1350 | Medium |

| C-F | Stretch | ~1200-1250 | Strong |

| =C-H (vinylic) | Stretch | ~3100 | Medium |

| C-H (aromatic) | Stretch | ~3050 | Medium |

Interpretation:

-

Imide Carbonyls: Cyclic imides characteristically show two carbonyl stretching bands due to symmetric and asymmetric stretching.[3] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.

-

Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For nitroaromatic compounds, these typically appear near 1550 and 1380 cm⁻¹.[4]

-

C-F Bond: A strong absorption band for the C-F stretch is expected in the fingerprint region.

-

Aromatic and Vinylic C-H: Stretching vibrations for sp² hybridized C-H bonds will be observed above 3000 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Comments |

| 236 | [M]⁺• | Molecular ion |

| 206 | [M - NO]⁺• | Loss of nitric oxide |

| 190 | [M - NO₂]⁺• | Loss of nitro group |

| 162 | [M - NO₂ - CO]⁺• | Subsequent loss of carbon monoxide |

| 134 | [M - NO₂ - 2CO]⁺• | Loss of both carbonyl groups |

| 139 | [C₆H₃FN]⁺• | Fragment of the fluoronitrophenyl moiety |

Interpretation:

The molecular ion peak [M]⁺• is expected at m/z 236, corresponding to the molecular weight of C₁₀H₅FN₂O₄. Nitroaromatic compounds often undergo characteristic fragmentation pathways.[6][7] Common losses include NO (30 Da) and NO₂ (46 Da).[8] Subsequent fragmentation of the maleimide ring can occur through the loss of one or two molecules of carbon monoxide (CO, 28 Da).

Proposed Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides the predicted spectral data and their interpretation based on established principles and data from analogous compounds. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will identify the key functional groups (imide, nitro, C-F), and the mass spectrum will confirm the molecular weight and provide structural information through its fragmentation pattern. These analytical methods, when used in concert, provide a self-validating system for the unambiguous identification and characterization of this compound.

References

-

Hofmann, J., & Schiewek, R. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Firoozi, S., Hosseini-Sarvari, M., & Koohgard, M. (2022). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

JoVE. (2026). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

-

Hofmann, J., & Schiewek, R. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. Y. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

-

Meena, S. K. (2022). A Comparative Study of N-(O-Nitrophenyl) Maleimide Polymer and N-(M-Nitrophenyl) Maleimide Polymer. International Journal of Scientific Research and Management. [Link]

-

Wade, L. G. (n.d.). INTERPRETATION OF IR SPECTRA. Pearson. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. [Link]

-

NIST. (n.d.). Maleimide, N-(p-nitrophenyl)-. NIST WebBook. [Link]

-

Moreno-Fuquen, R., Valencia, H., Pardo, Z. D., D'Vries, R., & Kennedy, A. R. (2006). N-(3-Nitrophenyl)maleimide. ResearchGate. [Link]

-

Meena, S. K. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. askthenerd.com [askthenerd.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel synthetic compound, 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related N-substituted maleimides and nitrophenyl derivatives to build a predictive framework for its pharmacological potential. We will explore its chemical characteristics, potential mechanisms of action, and propose detailed experimental protocols for its evaluation as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the Maleimide Scaffold

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological applications[1]. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like cysteine residues in proteins, makes it a valuable tool for covalent drug design. N-substituted maleimides have been investigated for a range of biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibiting properties[1][2].

The subject of this guide, this compound, combines the reactive maleimide core with a substituted nitrophenyl group. The electronic properties of the nitrophenyl ring, specifically the electron-withdrawing nature of the nitro and fluoro groups, are expected to significantly influence the reactivity of the maleimide moiety and confer unique biological activities.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₁₀H₅FN₂O₄ and a molecular weight of 236.16 g/mol .

A general synthetic route to N-substituted pyrrole-2,5-diones involves the reaction of maleic anhydride with a primary amine[3]. In the case of this compound, this would involve the condensation of maleic anhydride with 4-fluoro-3-nitroaniline.

Caption: General synthetic pathway for N-substituted maleimides.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several biological activities.

Anticancer Activity

The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated potent antiproliferative and cytotoxic effects across various cancer cell lines[1]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[1].

-

Covalent Inhibition of Key Proteins: The maleimide group is a known Michael acceptor, readily reacting with thiol groups of cysteine residues in proteins. This irreversible covalent modification can lead to the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, N-substituted maleimides have been shown to target and inhibit enzymes like prostaglandin endoperoxide synthases (PGHS)[2].

-

Tyrosine Kinase Inhibition: Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors, demonstrating the ability to inhibit the growth of cancer cell lines[4][5]. Molecular docking studies suggest these compounds can form stable complexes with the ATP-binding domains of receptors like EGFR and VEGFR2[4][5]. The nitrophenyl group in our target compound may also contribute to interactions within the ATP-binding pocket.

-

Hypoxia-Activated Prodrug Potential: The presence of a nitroaromatic group suggests that this compound could act as a hypoxia-activated prodrug. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form cytotoxic species, leading to selective killing of cancer cells in the hypoxic tumor microenvironment[6].

Anti-inflammatory Activity

Several pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents[7]. The mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

-

Inhibition of Prostaglandin Synthesis: As mentioned, N-substituted maleimides can inhibit PGHS-1 and PGHS-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation[2].

-

Modulation of Inflammatory Cytokines: Research on related compounds suggests that maleimide derivatives can suppress the production of pro-inflammatory cytokines like TNF-α[8].

Enzyme Inhibition

The reactive nature of the maleimide ring makes it a versatile scaffold for designing specific enzyme inhibitors. For example, N-substituted maleimides have been developed as selective inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system[9].

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound on various human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cell lines (e.g., A549 - lung, HCT-116 - colon, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for MTT-based cytotoxicity assay.

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5-15 |

| HCT-116 | Colorectal Carcinoma | 2-10 |

| HepG2 | Hepatocellular Carcinoma | 8-20 |

| MDA-MB-231 | Breast Adenocarcinoma | 10-25 |

Note: These are hypothetical values based on related compounds and require experimental validation.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cytotoxicity, flow cytometry can be used to assess apoptosis and cell cycle distribution.

Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour.

-

LPS Treatment: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure suggests a strong potential for anticancer and anti-inflammatory activities, likely mediated through covalent modification of key cellular proteins and potential hypoxia-activated cytotoxicity. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of its biological properties. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

Vandevoorde, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6675-6684. [Link]

-

Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry, 39(8), 1622-1634. [Link]

-

Li, J., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. International Journal of Molecular Sciences, 25(13), 6916. [Link]

-

Huggins, D. J., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(21), 5030. [Link]

-

Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. [Link]

-

Akinboye, E. S., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

Akinboye, E. S., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

-

da Silva, A. B., et al. (2014). Synthesis of nitroaromatic compounds as potential anticancer agents. Journal of the Brazilian Chemical Society, 25(1), 113-120. [Link]

-

Jean, M., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 30(19), 4819. [Link]

-

Dubinina, G. G., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 91(2), 74-83. [Link]

-

Sharma, R., & Kumar, S. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3849. [Link]

-

Wieszczycka, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3450. [Link]

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Liu, Y., et al. (2025). Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. The Journal of Antibiotics. [Link]

-

Głowacka, I. E., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15(1), 5190. [Link]

-

Václavík, J., et al. (2016). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 21(11), 1553. [Link]

-

El-Gohary, N. S., & Shaabana, A. A. (2017). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. Current Organic Synthesis, 14(1), 2-25. [Link]

-

Dubinina, G. G., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 91(2), 74-83. [Link]

-

Koz’minykh, V. O., et al. (2000). Reaction of 1-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-pyrrole-2,3-dione with tris(diethylamino)phosphine. A new synthesis of 3,3′-bipyrrolylidene-2,2′-dione derivatives. Russian Chemical Bulletin, 49(8), 1494-1495. [Link]

-

Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. [Link]

-

Fesahat, F., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

-

Szymański, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6533. [Link]

-

Chemsrc. (n.d.). CAS#:67154-40-9 | 1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione. Chemsrc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

The Advent of Fluorinated Nitrophenyl Maleimides: A Technical Guide to Engineering Stability in Bioconjugation

Abstract

The covalent modification of biomolecules, particularly proteins, is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the myriad of chemical tools available, the maleimide-thiol reaction has long been favored for its high selectivity and efficiency. However, the Achilles' heel of traditional maleimide bioconjugates—their instability in physiological environments—has driven a new wave of innovation. This technical guide delves into the discovery and history of a sophisticated class of reagents, fluorinated nitrophenyl maleimides, designed to overcome this critical limitation. We will explore the chemical principles underpinning their design, from the foundational use of N-aryl substitution to the synergistic effects of electron-withdrawing nitro and fluoro groups. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind their enhanced stability, detailed experimental protocols, and a forward-look into their applications.

The Maleimide Story: A Tale of Reactivity and Reversibility

For over five decades, the maleimide functional group has been a workhorse in bioconjugation.[1] Its utility stems from the rapid and highly chemoselective Michael addition reaction between the maleimide's electron-deficient carbon-carbon double bond and the nucleophilic thiol group of a cysteine residue, typically at a physiological pH of 6.5-7.5.[2] This reaction proceeds efficiently without the need for catalysts and produces a stable thioether bond, forming a thiosuccinimide linkage.[2] The success of this chemistry is evident in its widespread use for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing biomolecules onto surfaces.[1]

However, the term "stable" is conditional. It became increasingly apparent through in-vivo studies that the thiosuccinimide linkage was susceptible to a retro-Michael reaction.[3] This reversal of the initial conjugation, often facilitated by endogenous thiols like glutathione or albumin, leads to the release of the conjugated payload and the potential for off-target effects.[3] This instability compromises the therapeutic efficacy and safety profile of ADCs and other bioconjugates.[3][4]

Engineering Stability: The Role of N-Aryl Substitution and Electron-Withdrawing Groups

The critical insight into solving the instability problem came from focusing on a competing reaction: the hydrolysis of the thiosuccinimide ring itself. Hydrolysis of the succinimide ring opens it to form a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[3][4] While this hydrolysis occurs with all thiosuccinimide adducts, the rate is often too slow with traditional N-alkyl maleimides to effectively compete with the rapid deconjugation in a thiol-rich environment like plasma.[4]

The key to tipping the balance in favor of stability was to accelerate this hydrolysis. Research demonstrated that the electronic properties of the substituent on the maleimide nitrogen (the N-substituent) play a crucial role. By replacing the conventional N-alkyl groups with N-aryl groups, a significant increase in the rate of thiosuccinimide hydrolysis was observed.[5][6]

The underlying principle is the electron-withdrawing nature of the aryl ring, which makes the carbonyl carbons of the succinimide ring more electrophilic and thus more susceptible to nucleophilic attack by water.[4][7] This effect is further amplified by adding potent electron-withdrawing groups to the aryl ring. This led to the development of nitrophenyl maleimides and, subsequently, the even more advanced fluorinated nitrophenyl maleimides.

The nitro group (-NO2) is a powerful electron-withdrawing group through both inductive and resonance effects. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect.[8] The combined presence of these groups on the phenyl ring dramatically increases the electrophilicity of the succinimide carbonyls, leading to rapid and efficient hydrolytic stabilization of the conjugate.[7]

The logical progression of this molecular engineering is visualized in the workflow below:

Figure 1: Logical workflow illustrating the development of fluorinated nitrophenyl maleimides.

Synthesis of Fluorinated Nitrophenyl Maleimides

The synthesis of N-substituted maleimides is a well-established two-step process. The general approach, which can be adapted for fluorinated nitrophenyl maleimides, involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to yield the final maleimide.[9][10][11][12]

General Synthetic Protocol

Step 1: Formation of N-(fluoro-nitrophenyl)maleamic acid

-

In a suitable reaction vessel, dissolve maleic anhydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

At a controlled temperature (typically below 30°C), add a solution of the desired fluoro-nitro-aniline (e.g., 4-fluoro-3-nitroaniline) dropwise with stirring.[10][12]

-

Continue stirring at room temperature for several hours (e.g., 2-4 hours) to allow for the completion of the acylation reaction.

-

The maleamic acid intermediate can be isolated by precipitation upon pouring the reaction mixture into crushed ice or cold water.[10][12]

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Cyclodehydration to N-(fluoro-nitrophenyl)maleimide

-

Suspend the dried maleamic acid in a dehydrating agent, commonly acetic anhydride, often with a catalyst such as anhydrous sodium acetate.[9]

-

Heat the mixture (e.g., 60-90°C) for a defined period (e.g., 30-60 minutes) to effect cyclization.[9]

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the maleimide product and hydrolyze the excess acetic anhydride.[9]

-

The crude N-(fluoro-nitrophenyl)maleimide is collected by vacuum filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[9][10]

Figure 2: Two-step synthesis of N-(fluoro-nitrophenyl)maleimides.

Quantitative Advantages: Enhanced Stability and Reaction Kinetics

The introduction of electron-withdrawing groups onto the N-aryl substituent provides a quantifiable improvement in both the stability of the final conjugate and the kinetics of the conjugation and hydrolysis reactions. A seminal study by Christie et al. in 2015 provided key data comparing N-alkyl, N-phenyl, and N-fluorophenyl maleimides, which underscores the principles discussed.[5]

| Maleimide Type | Pre-conjugation Hydrolysis Half-life (pH 7.4) | Thiol Reaction Rate (Relative to N-Alkyl) | Post-conjugation Hydrolysis Half-life (pH 7.4, 37°C) | Deconjugation in Serum (7 days) |

| N-Alkyl | ~5 hours | 1x | ~27 hours | 35-67% |

| N-Phenyl | ~55 minutes | ~2.5x | ~1.5 hours | < 20% |

| N-Fluorophenyl | ~28 minutes | > 2.5x | ~0.7 hours | < 20% |

| Data synthesized from Christie R.J., et al., J. Control. Release, 2015.[5][7] |

These data clearly demonstrate that:

-

Accelerated Hydrolysis: The half-life of the maleimide before conjugation decreases with electron-withdrawing N-aryl substituents, with the N-fluorophenyl maleimide being the most susceptible to hydrolysis. While this suggests that solutions should be prepared fresh, it is a precursor to the desired post-conjugation effect.

-

Faster Conjugation: N-aryl maleimides react faster with thiols than their N-alkyl counterparts. This is beneficial for time-sensitive applications, such as radiolabeling.

-

Rapid Post-Conjugation Stabilization: Most critically, the hydrolysis of the thiosuccinimide adduct is dramatically accelerated. The N-fluorophenyl adduct hydrolyzes to its stable, ring-opened form with a half-life of just 0.7 hours, compared to 27 hours for the N-alkyl version.[7]

-

Improved Serum Stability: The rapid hydrolysis translates directly to superior stability in serum, with N-aryl maleimide ADCs showing minimal drug loss over a week, a significant improvement over N-alkyl systems.[5]

Experimental Protocol: Bioconjugation to a Thiol-Containing Protein

This protocol provides a general methodology for conjugating a fluorinated nitrophenyl maleimide to a protein, such as an antibody, containing accessible cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).

-

Fluorinated nitrophenyl maleimide derivative.

-

Anhydrous DMSO or DMF.

-

Reducing agent (optional, e.g., TCEP).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds to generate free thiols. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

Remove excess TCEP using a desalting column. The buffer should be degassed and oxygen-free to prevent re-oxidation of thiols.

-

-

Maleimide Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the fluorinated nitrophenyl maleimide in anhydrous DMSO or DMF. This solution should be prepared immediately before use due to the susceptibility of the maleimide to hydrolysis.[7]

-

-

Conjugation Reaction:

-

To the stirred protein solution, add the maleimide stock solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction vessel can be flushed with nitrogen or argon to minimize oxygen exposure.

-

-

Hydrolytic Stabilization:

-

Following the initial conjugation, adjust the pH of the solution to 7.4 if it is not already, and incubate at 37°C for at least 4-5 half-lives of the thiosuccinimide hydrolysis (e.g., 3-4 hours for an N-fluorophenyl maleimide adduct) to ensure complete conversion to the stable, ring-opened form.[7]

-

-

Purification:

-

Remove unreacted maleimide and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Confirm the stability of the conjugate by incubating in serum and analyzing over time.

-

Applications and Future Directions

The enhanced stability afforded by fluorinated nitrophenyl maleimides makes them exceptionally well-suited for applications where long-term in-vivo stability is paramount.

-

Antibody-Drug Conjugates (ADCs): The primary application is in the development of next-generation ADCs. By preventing premature drug release, these linkers can improve the therapeutic window, increasing efficacy at the tumor site while reducing systemic toxicity.[3][5]

-

19F NMR and PET Imaging: The presence of a fluorine atom provides a unique spectroscopic handle. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy.[13][14] Fluorinated maleimides can be used to create probes for 19F NMR studies of protein conformation and binding. Furthermore, the incorporation of the positron-emitting isotope 18F allows for the development of PET imaging agents with stable in-vivo linkages.

The field continues to evolve, with ongoing research into novel maleimide derivatives with even more finely tuned properties. The principles of leveraging electron-withdrawing N-aryl substituents have provided a robust platform for designing the stable, effective bioconjugates required for the next generation of targeted therapeutics and advanced diagnostic tools.

References

-

Christie, R.J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648. [Link]

-

Knight, P. (1979). Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. Biochemical Journal, 179(1), 191-197. [Link]

-

Lyon, R.P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]

-

Lyon, R.P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]

-

Fontaine, S.D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]

-

UCL Discovery. (2017). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

-

Fleming, R., et al. (2020). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Antibodies, 9(4), 65. [Link]

-

Putnam, D., & Kopecek, J. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1789. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Trujillo, C., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 123-132. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Chemical Analysis Facility. (n.d.). 19Flourine NMR. University of Reading. [Link]

-

Pol, A.S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(2), 488-496. [Link]

-

Chaudhary, J., et al. (2015). Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. International Journal of ChemTech Research, 8(11), 63-71. [Link]15].pdf/[15].pdf)

-

Tyreman, E., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(19), 6663. [Link]

-

Knight, P. (1979). Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. Biochemical Journal, 179(1), 191-197. [Link]

-

Meena, S.K., & Singh, S. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1), 1269-1280. [Link]

-

Scholars' Mine. (2024). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. Missouri S&T. [Link]

-

Baldwin, A.D., & Kiick, K.L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]

-

Meena, S.K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(1). [Link]

-

Meena, S.K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3), 54-73. [Link]

-

ResearchGate. (2016). What could be the effects of electron withdrawing groups over adsorption behavior?. ResearchGate. [Link]

-

D'Agrosa, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ChemistryOpen, 7(10), 748-763. [Link]

-

ResearchGate. (2021). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]_Reaction_Mechanism_Kinetics_and_Selectivity)

Sources

- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 11. ijert.org [ijert.org]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. ripublication.com [ripublication.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione, a valuable substituted N-aryl maleimide for applications in medicinal chemistry and bioconjugation. N-substituted maleimides are crucial reagents and pharmacophores, known for their reactivity towards thiols, making them indispensable in drug development for creating stable covalent linkages with proteins and peptides.[1][2] This guide presents a robust two-step synthetic route, explains the chemical principles behind the methodology, and outlines the necessary steps for purification and characterization, ensuring a reliable and reproducible outcome for researchers in drug discovery and chemical biology.

Introduction and Scientific Rationale

The pyrrole-2,5-dione scaffold, the core of maleimide derivatives, is a prominent structural motif in biologically active compounds, contributing to activities ranging from anti-inflammatory to antitumor effects.[3][4][5] The N-aryl substitution, particularly with electronically distinct groups, allows for the fine-tuning of the maleimide's reactivity and pharmacological profile. The target compound, this compound, incorporates a fluoronitrophenyl group, which modulates the electrophilicity of the maleimide double bond, making it a valuable intermediate for further chemical elaboration or direct use in bioconjugation studies.[1]

The synthesis of N-aryl maleimides is most effectively and commonly achieved through a two-step process: (1) the acylation of a primary aniline with maleic anhydride to form an N-phenylmaleamic acid intermediate, followed by (2) a dehydrative cyclization to yield the final imide.[1][2] This approach is favored for its high yields and straightforward execution. The initial acylation is a rapid reaction at room temperature, where the amine nucleophilically attacks the anhydride. The subsequent cyclization requires heat and a dehydrating agent to facilitate the intramolecular condensation and formation of the stable five-membered imide ring.

Reaction Mechanism Overview

The overall synthetic pathway proceeds as illustrated below.

Caption: Two-step synthesis pathway for the target compound.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of the synthesis. All reagents should be of high purity.

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Suggested Molar Eq. | Notes |

| 4-Fluoro-3-nitroaniline | 364-76-1 | 156.11 | 1.0 | Starting material. |

| Maleic Anhydride | 108-31-6 | 98.06 | 1.05 | Use fresh, high-purity reagent. |

| Diethyl Ether | 60-29-7 | 74.12 | - | Anhydrous, as solvent. |

| Acetic Anhydride | 108-24-7 | 102.09 | - | Dehydrating agent and solvent. |

| Sodium Acetate | 127-09-3 | 82.03 | 0.5 | Anhydrous, as catalyst. |

Detailed Synthesis Protocol

This protocol is divided into two primary parts corresponding to the two reaction steps. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All operations should be performed within a certified chemical fume hood.

Part A: Synthesis of N-(4-fluoro-3-nitrophenyl)maleamic acid (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitroaniline (1.0 eq).

-

Dissolution: Add anhydrous diethyl ether (approx. 50-100 mL per 10g of aniline) to the flask and stir until the aniline is fully dissolved.

-

Reagent Addition: While stirring at room temperature, add maleic anhydride (1.05 eq) portion-wise over 10-15 minutes. The maleamic acid intermediate is expected to precipitate from the diethyl ether solution.[2]

-

Reaction: Continue stirring the resulting slurry at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the white to pale yellow solid product under vacuum. The intermediate is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: Place the dried N-(4-fluoro-3-nitrophenyl)maleamic acid from Part A into a round-bottom flask. Add anhydrous sodium acetate (0.5 eq).

-

Reagent Addition: Add acetic anhydride (approx. 5-10 mL per 1g of maleamic acid). The amount should be sufficient to create a stirrable slurry.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 90-100 °C. Stir at this temperature for 2-3 hours. The reaction mixture should become a clear solution as the reaction progresses.[1]

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and water while stirring. This will precipitate the product and hydrolyze the excess acetic anhydride.

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a small amount of cold ethanol.

-

Drying: Dry the final product in a vacuum oven at 40-50 °C.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

While the precipitation and washing steps yield a product of sufficient purity for many applications, further purification can be performed if necessary.

-

Purification: The most common method for purifying N-substituted maleimides is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For very high purity, column chromatography on silica gel can be employed.[6]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Key Properties of this compound:

| Property | Value | Source |

| CAS Number | 67154-40-9 | |

| Molecular Formula | C₁₀H₅FN₂O₄ | |

| Molecular Weight | 236.16 g/mol | |

| Appearance | Solid |

Analytical Confirmation:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons and the vinylic protons of the maleimide ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Should show a molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Will display characteristic C=O stretching frequencies for the imide group.

Safety and Handling

It is imperative to handle all chemicals with care and adhere to established laboratory safety protocols.

-

Hazard Classification: The target compound, this compound, is classified as Acutely Toxic (Oral, Category 4).

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Handling: Always work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Acetic anhydride is corrosive and a lachrymator; handle with extreme care.

References

- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.

- KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents.

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors - ACS Publications. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. Available at: [Link]

-

Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. Available at: [Link]

-

Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. cibtech.org [cibtech.org]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

The Versatile Research Tool: Application and Protocols for 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione as a versatile tool in chemical biology and medicinal chemistry. While specific literature on this exact compound is limited, its structure as an N-substituted maleimide provides a strong foundation for predicting its reactivity and outlining its potential applications. This guide is built upon the well-established chemistry of maleimides and related pyrrole-2,5-dione derivatives, offering robust protocols and expert insights.

Introduction: A Molecule of Untapped Potential

This compound is a small molecule with significant potential as a research tool. Its chemical architecture is defined by two key reactive moieties: the maleimide group and the substituted phenyl ring. The maleimide is a well-known electrophile that exhibits high reactivity towards thiols, particularly the side chains of cysteine residues in proteins.[1] This makes it an excellent candidate for covalent labeling and the development of targeted covalent inhibitors.[2]

The phenyl ring is functionalized with a fluorine atom and a nitro group. These electron-withdrawing groups are anticipated to enhance the electrophilicity of the maleimide double bond, potentially increasing its reaction rate with nucleophiles. Furthermore, these substituents offer unique handles for downstream applications. The nitro group can be reduced to an amine, providing a site for further chemical modification, and the fluorine atom can be utilized in ¹⁹F NMR studies for monitoring protein binding or for potential applications in PET imaging with ¹⁸F labeling.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 67154-40-9 | |

| Molecular Formula | C₁₀H₅FN₂O₄ | |

| Molecular Weight | 236.16 g/mol | |

| Appearance | Solid | |

| SMILES | O=C1C=CC(=O)N1C2=CC=C(F)C=C2[O-] |

Core Application: Covalent Modification of Cysteine Residues

The primary and most immediate application of this compound is the selective covalent modification of cysteine residues in proteins and peptides. This is achieved through a Michael addition reaction where the thiol group of cysteine attacks one of the carbon atoms of the maleimide double bond, forming a stable thioether linkage.[1]

This covalent labeling is a cornerstone of many techniques in chemical biology and drug discovery, including:

-

Activity-Based Protein Profiling (ABPP): To identify and characterize enzyme activities in complex biological systems.

-

Target Identification and Validation: To covalently label and subsequently identify the protein targets of small molecules.

-

Bioconjugation: To attach probes, such as fluorophores or biotin, to proteins for detection and analysis.[3]

-

Covalent Inhibitor Development: As a warhead for the design of targeted covalent inhibitors that can offer increased potency and duration of action.[2]

Figure 1: Covalent modification of a protein cysteine residue.

Experimental Protocols

Protocol 1: General Procedure for Covalent Labeling of a Purified Protein

This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues with this compound.

1. Materials and Reagents:

-

This compound

-

Purified protein with at least one accessible cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer without primary amines or thiols.

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: 2-Mercaptoethanol or L-cysteine

-

Desalting column or dialysis tubing for purification

2. Reagent Preparation:

-

Protein Solution: Prepare a stock solution of the purified protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it will compete for the reaction.

-

Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

3. Labeling Reaction:

-

To the protein solution, add the maleimide stock solution to achieve a final molar excess of 10-20 fold over the protein. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each protein.

-

Quench the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

4. Purification of the Labeled Protein:

-

Remove the excess unreacted maleimide and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

5. Characterization of the Labeled Protein:

-

Mass Spectrometry: The covalent modification can be confirmed by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the maleimide reagent (236.16 Da) will be observed.

-

SDS-PAGE: While not quantitative, a slight shift in the protein's migration on an SDS-PAGE gel may be observable.

-

¹⁹F NMR Spectroscopy: If the labeled protein is sufficiently concentrated, ¹⁹F NMR can be used to confirm the presence of the fluoro-substituent.

Figure 2: General workflow for covalent protein labeling.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol describes a competitive ABPP experiment to identify the protein targets of a compound of interest using this compound as a broad-spectrum cysteine-reactive probe.

1. Materials and Reagents:

-

This compound

-

Cell lysate

-

Compound of interest (inhibitor)

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Biotin-azide or fluorophore-azide for click chemistry

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Streptavidin beads

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS instrumentation

2. Experimental Procedure:

-

Lysate Preparation: Prepare cell lysate by standard methods and determine the protein concentration.

-

Competitive Labeling:

-

Pre-incubate the cell lysate with the compound of interest (or vehicle control) for 30-60 minutes at 37°C.

-

Add this compound to the lysate to a final concentration of 10-50 µM and incubate for 30 minutes at room temperature.

-

-

Click Chemistry:

-

To the labeled lysate, add biotin-azide (or fluorophore-azide), CuSO₄, TCEP, and TBTA.

-

Incubate for 1 hour at room temperature to attach the reporter tag to the alkyne-modified proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin beads to the lysate and incubate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a solution of urea, reduce with DTT, and alkylate with IAA.

-

Digest the proteins with trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the maleimide probe. A decrease in the signal for a particular protein in the presence of the inhibitor indicates that it is a target of the inhibitor.

-

Advanced Applications and Future Directions

Beyond its direct use as a labeling reagent, this compound can serve as a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to generate more complex molecules. The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions, providing another avenue for diversification.

The combination of a reactive maleimide warhead and a modifiable aromatic ring makes this compound an attractive starting point for the development of:

-

Bifunctional Probes: Molecules that can both covalently label a protein and be further modified, for example, with a fluorescent dye or an affinity tag.

-

Targeted Covalent Inhibitors: Where the phenyl-nitro-fluoro moiety can be elaborated to improve binding affinity and selectivity for a specific protein target.

-

PROTACs (Proteolysis Targeting Chimeras): The modifiable phenyl ring could be used as an attachment point for a linker to an E3 ligase ligand.

Conclusion